molecular formula C6H6N2O4S B11774256 Ethyl 2-nitro-1,3-thiazole-4-carboxylate CAS No. 43028-99-5

Ethyl 2-nitro-1,3-thiazole-4-carboxylate

Cat. No.: B11774256
CAS No.: 43028-99-5
M. Wt: 202.19 g/mol
InChI Key: XYRZVSBBTNCTLS-UHFFFAOYSA-N
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Description

Ethyl 2-nitrothiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring substituted with a nitro group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-nitrothiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then nitrated to yield the final product .

Industrial Production Methods: Industrial production of ethyl 2-nitrothiazole-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-nitrothiazole-4-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products:

    Reduction: Ethyl 2-aminothiazole-4-carboxylate.

    Substitution: Various substituted thiazole derivatives.

    Hydrolysis: 2-nitrothiazole-4-carboxylic acid.

Scientific Research Applications

Ethyl 2-nitrothiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-nitrothiazole-4-carboxylate is primarily related to its ability to undergo reduction and substitution reactions. The nitro group can be reduced to an amino group, which can then interact with biological targets such as enzymes and receptors. The thiazole ring can also participate in various biochemical pathways, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Ethyl 2-nitrothiazole-4-carboxylate can be compared with other thiazole derivatives such as:

    Ethyl 2-aminothiazole-4-carboxylate: Similar in structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.

    2-Nitrothiazole: Lacks the ethyl ester group, which affects its solubility and reactivity.

    Thiazole-4-carboxylic acid: The absence of the nitro group and ester functionality results in different chemical properties and applications.

Properties

CAS No.

43028-99-5

Molecular Formula

C6H6N2O4S

Molecular Weight

202.19 g/mol

IUPAC Name

ethyl 2-nitro-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C6H6N2O4S/c1-2-12-5(9)4-3-13-6(7-4)8(10)11/h3H,2H2,1H3

InChI Key

XYRZVSBBTNCTLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)[N+](=O)[O-]

Origin of Product

United States

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